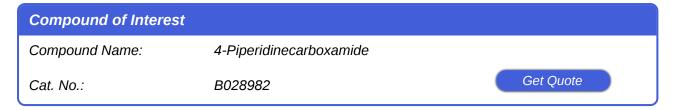


An In-depth Technical Guide to 4Piperidinecarboxamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **4-piperidinecarboxamide**, a versatile building block in medicinal chemistry.

Chemical and Physical Properties

4-Piperidinecarboxamide, also known as isonipecotamide, is a heterocyclic organic compound with a piperidine ring substituted at the 4-position with a carboxamide group. Its chemical and physical properties are summarized in the table below, providing a foundational understanding for its use in research and development.



Property	Value
IUPAC Name	piperidine-4-carboxamide[1]
Synonyms	Isonipecotamide, Hexahydroisonicotinamide, 4- Carbamoylpiperidine[2]
Molecular Formula	C ₆ H ₁₂ N ₂ O[2]
Molecular Weight	128.17 g/mol [1]
Appearance	White to light yellow crystalline powder
Melting Point	145-148 °C[3]
Boiling Point	311.7 °C at 760 mmHg[4]
Density	1.075 g/cm³ (rough estimate)[4]
Solubility	Soluble in water[5]
logP (Octanol/Water)	-1.4 (Computed)[1][6]
Vapor Pressure	0.000553 mmHg at 25°C[4]

Chemical Structure

The structural identifiers of **4-piperidinecarboxamide** are crucial for its unambiguous identification in chemical databases and literature.

Identifier	Value
SMILES	C1CNCCC1C(=O)N[1]
InChI	InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2- 5/h5,8H,1-4H2,(H2,7,9)[1]
InChlKey	DPBWFNDFMCCGGJ-UHFFFAOYSA-N[1]

Experimental Protocols



The following sections detail the methodologies for the synthesis, purification, and characterization of **4-piperidinecarboxamide**.

Synthesis of 4-Piperidinecarboxamide

A common method for the synthesis of **4-piperidinecarboxamide** involves the amidation of a **4-piperidinecarboxylic** acid derivative. The following is a representative protocol:

Materials:

- Ethyl isonipecotate (ethyl piperidine-4-carboxylate)
- Ammonia (aqueous or in methanol)
- Ethanol
- Round-bottom flask
- · Reflux condenser
- Stirring apparatus

Procedure:

- In a round-bottom flask, dissolve ethyl isonipecotate in ethanol.
- Add a solution of ammonia in methanol (e.g., 7N) to the flask.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure to yield the crude **4-piperidinecarboxamide**.

Purification

The crude product can be purified by recrystallization.



Materials:

- Crude 4-piperidinecarboxamide
- Suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)
- Heating mantle
- Erlenmeyer flask
- Buchner funnel and filter paper

Procedure:

- Dissolve the crude **4-piperidinecarboxamide** in a minimal amount of hot solvent.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.
- · Dry the purified crystals under vacuum.

Characterization

¹H NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of purified 4-piperidinecarboxamide in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).
- Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
- Expected Signals: The spectrum will show characteristic signals for the piperidine ring protons and the amide protons. The chemical shifts and coupling patterns will be consistent with the 4-substituted piperidine structure.



¹³C NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated sample in a suitable deuterated solvent as for ¹H NMR.
- Instrumentation: A standard NMR spectrometer.
- Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
- Expected Signals: The spectrum will display distinct signals for the carbonyl carbon and the individual carbons of the piperidine ring.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[1] Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the typical infrared range (e.g., 4000-400 cm⁻¹).
- Expected Bands: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the N-H bending (amide II band), as well as C-H stretching and bending vibrations of the piperidine ring.
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 129.1.[1]

Biological Activity and Mechanism of Action







Derivatives of **4-piperidinecarboxamide** have been investigated for a range of biological activities. For instance, certain piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a potential target for antimalarial drugs. Other studies have explored their role as calpain inhibitors, which may have therapeutic applications in neurodegenerative disorders.

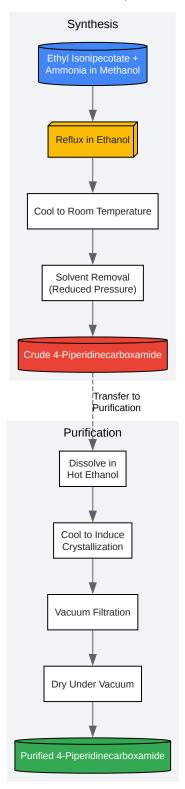
One studied mechanism of action for piperidine derivatives involves the non-competitive blockade of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. This interaction prevents the influx of sodium ions, leading to a failure of muscle contraction.

Visualizations

The following diagrams illustrate a potential synthesis workflow and a simplified signaling pathway related to the mechanism of action of certain piperidine derivatives.



Synthesis and Purification of 4-Piperidinecarboxamide

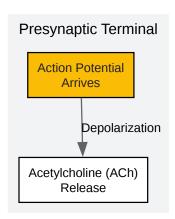


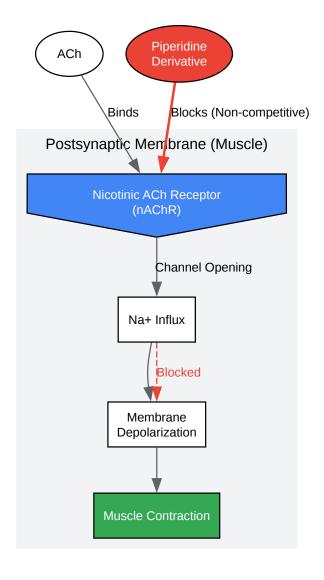
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Caption: A flowchart illustrating the synthesis and purification workflow of **4- piperidinecarboxamide**.

Simplified Neuromuscular Blockade by Piperidine Derivatives







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Caption: A diagram showing the non-competitive blockade of the nicotinic acetylcholine receptor by a piperidine derivative.

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